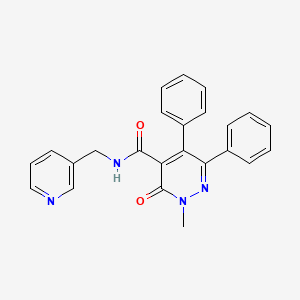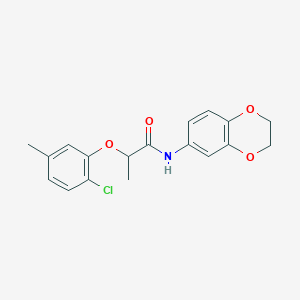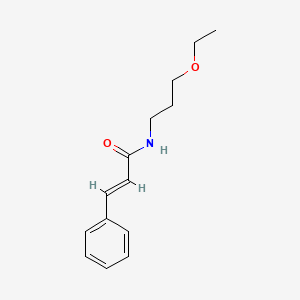![molecular formula C20H23N3S B4541405 N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B4541405.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea
Beschreibung
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or thiocyanates. While specific information on the synthesis of N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea is not directly available, analogous processes can be inferred from related research. For example, Yusof et al. (2010) reported the synthesis of N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea derivatives characterized by IR, 1H NMR, and X-ray diffraction methods, indicating a common approach for thiourea synthesis that might be applicable here (Yusof, Jusoh, Khairul, & Yamin, 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is critical for understanding their reactivity and physical properties. For instance, Dmitriev et al. (2011) explored the recyclization reactions of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates by the action of thiourea, highlighting the importance of molecular conformation in chemical reactivity (Dmitriev, Silaichev, Slepukhin, & Maslivets, 2011). Such structural analyses can provide insights into the behavior of N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea.
Chemical Reactions and Properties
Thiourea derivatives participate in a variety of chemical reactions, largely due to the reactivity of the thiourea group. They are known for their role in cycloaddition reactions, as demonstrated by Xie et al. (2019), who reported on the [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, leading to the formation of 2-amino-4,5-dihydrothiophenes (Xie, Zhao, Qin, Suo, Qu, & Guo, 2019). This reactivity may be relevant to the synthesis and modification of N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea.
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application and handling. While specific data on N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea are not available, studies on related compounds, like the work by Yusof et al. (2011) on 1-(4-chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea, provide valuable context on how substituent groups influence these properties (Yusof, Ahmad Mushtari, Kadir, & Yamin, 2011).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and participation in hydrogen bonding, are integral to their chemical behavior and applications. Safin et al. (2008) explored the complexes of N-thiophosphorylthiourea with various metals, indicating the potential coordination chemistry of thiourea derivatives (Safin, Babashkina, Gimadiev, Bolte, Pinus, Krivolapov, & Litvinov, 2008). Such information is relevant for understanding the chemical versatility of N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea.
Eigenschaften
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(4-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c1-14(2)15-7-9-17(10-8-15)23-20(24)21-12-11-16-13-22-19-6-4-3-5-18(16)19/h3-10,13-14,22H,11-12H2,1-2H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXKXTCDRXDCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



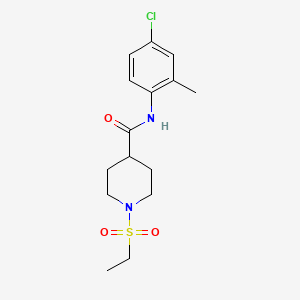
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4541333.png)
![2-[2-(2-fluorophenyl)-1H-benzimidazol-1-yl]-N-isopropylacetamide](/img/structure/B4541336.png)
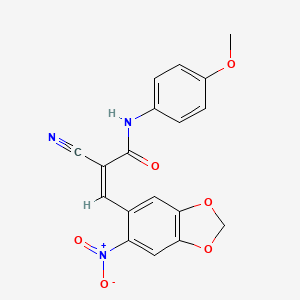
![N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4541346.png)
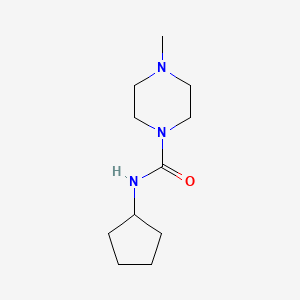
![methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4541355.png)
![N-[4-(aminosulfonyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B4541371.png)
![3-amino-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4541377.png)
![N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4541391.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4541395.png)
